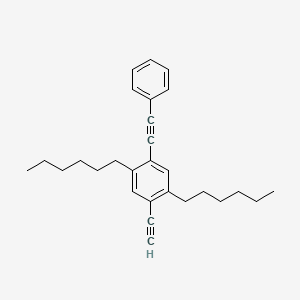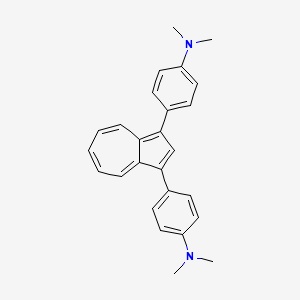![molecular formula C17H15NO B14193450 Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl- CAS No. 832076-72-9](/img/structure/B14193450.png)
Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- is a heterocyclic aromatic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of oxazole derivatives, including Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl-, can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the use of magnetically recoverable catalysts has been reported to be effective in the synthesis of oxazole derivatives . Additionally, the palladium-catalyzed Suzuki coupling method has been employed to synthesize oxazole-based compounds . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of oxazoles is relatively straightforward, often leading to open-chain products . Cycloaddition reactions are also common, facilitated by the electron-donating substituents on the oxazole ring . Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing agents for oxidation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, oxazole derivatives are known for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . These compounds are also used in the development of fluorescent layers in organic light-emitting diodes (OLEDs) and as intermediates in the production of liquid crystals .
Wirkmechanismus
The mechanism of action of Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, which can affect cellular functions. The presence of both oxygen and nitrogen atoms in the oxazole ring enables it to form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- can be compared with other similar compounds such as thiazoles and isoxazoles. While oxazoles contain an oxygen and a nitrogen atom in a five-membered ring, thiazoles have a sulfur atom instead of oxygen, and isoxazoles have the nitrogen and oxygen atoms adjacent to each other . The unique combination of substituents in Oxazole, 2-[1,1’-biphenyl]-4-yl-4,5-dimethyl- imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
832076-72-9 |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
4,5-dimethyl-2-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C17H15NO/c1-12-13(2)19-17(18-12)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI-Schlüssel |
PPUKCFTXTVKBQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)

![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)
phosphanium bromide](/img/structure/B14193416.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)

![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)


